molecular formula C16H16N4OS B3034855 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone CAS No. 242472-12-4

1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

Cat. No.: B3034855
CAS No.: 242472-12-4
M. Wt: 312.4 g/mol
InChI Key: XBDSEZHUPVZMAO-UHFFFAOYSA-N
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Description

The compound 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a heterocyclic molecule featuring a pyridinone core fused with a 1,2,4-triazole moiety. The pyridinone ring is substituted at the 1-position with a benzyl group and at the 5-position with a 4-ethyl-5-sulfanyl triazole. This structural framework is associated with diverse biological activities, including antibacterial and antifungal properties, as seen in related analogs .

The 1,2,4-triazole ring contributes to hydrogen-bonding interactions and metabolic stability, while the ethyl and sulfanyl substituents modulate lipophilicity and electronic properties. The benzyl group may enhance binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

1-benzyl-5-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-2-20-15(17-18-16(20)22)13-8-9-14(21)19(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDSEZHUPVZMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124309
Record name 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242472-12-4
Record name 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242472-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethyl-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(phenylmethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (CAS No. 242472-12-4) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C16H16N4OSC_{16}H_{16}N_{4}OS with a molecular weight of approximately 312.39 g/mol. The compound features a pyridinone core substituted with a triazole ring that is further modified by a benzyl group and an ethyl sulfanyl side chain.

PropertyValue
Molecular FormulaC16H16N4OSC_{16}H_{16}N_{4}OS
Molecular Weight312.39 g/mol
Boiling Point466.4 ± 55.0 °C
Density1.29 ± 0.1 g/cm³
pKa6.84 ± 0.20

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance, compounds derived from triazoles have shown significant cytotoxicity against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : A related triazole compound exhibited an IC50 value of 6.2 μM .
  • Breast Cancer (T47D) : Other derivatives demonstrated IC50 values of 27.3 μM and 43.4 μM against human breast cancer cells .

These findings suggest that the presence of the triazole moiety may enhance the compound's ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain benzothioate derivatives showed good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Receptor Binding : The compound may bind to receptors on cancer cells, blocking signals that promote growth and survival.

Case Studies

Several studies have explored the biological applications of triazole-based compounds:

  • Study on Cytotoxicity : A series of triazole derivatives were synthesized and tested for cytotoxic effects on various cancer cell lines, revealing promising results for further development as anticancer agents .
  • Antimicrobial Screening : Benzothioate derivatives were tested against multiple bacterial strains, demonstrating significant antimicrobial activity and suggesting potential therapeutic uses in infectious diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone has been investigated for its potential as an antimicrobial agent . The triazole ring is known for its antifungal properties, while the pyridinone structure may enhance its effectiveness against bacterial strains.

Case Study: Antimicrobial Activity
In a study evaluating various triazole derivatives, this compound exhibited significant inhibitory effects against several pathogenic bacteria and fungi. The mechanism of action appears to involve disruption of cell wall synthesis, making it a candidate for further development into therapeutic agents for infections resistant to conventional antibiotics.

Agricultural Applications

The compound has shown promise as a fungicide in agricultural settings. Its ability to inhibit fungal growth can be leveraged to protect crops from diseases caused by fungal pathogens.

Case Study: Fungal Resistance
Research conducted on the efficacy of this compound against common agricultural fungi demonstrated a reduction in spore germination and mycelial growth. Field trials indicated that crops treated with this compound exhibited improved health and yield compared to untreated controls.

Material Science Applications

In material science, the unique chemical structure of this compound allows for its use in the development of novel polymers and coatings with enhanced properties.

Case Study: Polymer Development
A recent study explored the incorporation of this compound into polymer matrices to enhance thermal stability and UV resistance. The modified polymers demonstrated improved mechanical properties and durability under environmental stress conditions.

Comparison with Similar Compounds

Structural Modifications in Triazole-Substituted Pyridinones

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Triazole Substituents Benzyl Substituents Key Features
Target Compound 4-Ethyl, 5-sulfanyl Benzyl (unsubstituted) Ethyl enhances lipophilicity; sulfanyl offers redox-active site
5-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone (, Compound 1) 4-Methyl, 5-sulfanyl 3-(Trifluoromethyl)benzyl CF3 group increases electron-withdrawing effects and metabolic stability
1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone (, Compound 4) 4-Methyl, 5-sulfanyl 2,4-Dichlorobenzyl Chlorine atoms improve steric bulk and halogen bonding potential
3-[4-Allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone () 4-Allyl, 5-methylsulfanyl 4-Chlorobenzyl Allyl group introduces unsaturation for conjugation; methylsulfanyl reduces polarity
6-Methyl-3-(2H-tetrazol-5-yl)-2(1H)-pyridinone () Tetrazole (non-triazole) N/A Tetrazole offers distinct H-bonding and aromatic stacking properties

Physicochemical Properties

  • Lipophilicity : The unsubstituted benzyl group in the target compound likely results in moderate logP values, whereas halogenated benzyl groups (e.g., 2,4-dichloro in Compound 4) increase hydrophobicity .

Q & A

Q. What are the key synthetic routes for 1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone?

The compound can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting a pyridinone-thiol precursor (e.g., 4-amino-5-pyridinyl-4H-1,2,4-triazole-3-thiol) with benzyl halides under basic conditions. For example, dissolving the thiol intermediate and NaOH in methanol, followed by dropwise addition of benzyl bromide, yields the benzyl-substituted product. Purification via recrystallization or column chromatography ensures high purity . Intramolecular cyclization strategies, such as base-catalyzed Knoevenagel condensation, are also effective for constructing the pyridinone core .

Q. How do the functional groups (benzyl, sulfanyl, triazole) influence the compound's chemical reactivity?

  • Benzyl group : Enhances lipophilicity and stabilizes intermediates via resonance during synthesis.
  • Sulfanyl (-SH) : Acts as a nucleophile in alkylation reactions (e.g., with alkyl halides) and participates in hydrogen bonding, affecting crystallinity.
  • Triazole ring : Contributes to metabolic stability and serves as a hydrogen-bond acceptor, critical for biological interactions. These groups require precise stoichiometric control during synthesis to avoid side reactions like over-alkylation .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization : Use methanol/water mixtures to exploit solubility differences.
  • Column chromatography : Employ silica gel with gradients of ethyl acetate and hexane.
  • HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water buffers is ideal. Purity validation via NMR and mass spectrometry is essential .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the compound's structure?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

  • Grow crystals via vapor diffusion (e.g., using dichloromethane/hexane).
  • Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).
  • Refine structures with SHELXL, applying anisotropic displacement parameters for non-H atoms. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
  • Validate geometry using WinGX for bond-length/angle analysis .

Q. What experimental designs are optimal for evaluating the compound's bioactivity (e.g., enzyme inhibition)?

  • In vitro assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., against kinases or proteases). For IC50 determination, vary compound concentrations (1 nM–100 μM) and monitor activity.
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with normal cells. Include positive controls (e.g., doxorubicin).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., ethyl to cycloheptyl on the triazole) to assess impact on potency .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Analyze experimental conditions : Differences in assay pH, temperature, or solvent (DMSO vs. saline) can alter results.
  • Purity verification : Confirm compound purity via HPLC and elemental analysis; impurities may skew bioactivity .
  • Structural confirmation : Use crystallography or 2D NMR to rule out stereoisomerism or polymorphic variations .

Q. What computational methods support the rational design of derivatives with enhanced properties?

  • Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., COX-2 or HIV protease).
  • DFT calculations (Gaussian) : Optimize geometries, compute electrostatic potentials, and assess stability of tautomeric forms (e.g., thione vs. thiol).
  • ADMET prediction (SwissADME) : Screen for pharmacokinetic liabilities (e.g., CYP450 inhibition) early in design .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N2/Ar) for sulfanyl-group reactions to prevent oxidation .
  • Crystallography : For twinned crystals, use TWINABS in SHELX for data scaling .
  • Bioassays : Include negative controls (e.g., DMSO vehicle) to eliminate solvent artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
Reactant of Route 2
1-benzyl-5-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone

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